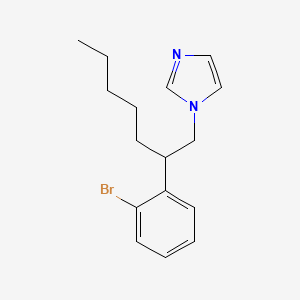

1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-

Description

Historical and Contemporary Significance of Imidazole (B134444) Scaffolds in Medicinal Chemistry and Chemical Biology

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry. nih.govresearchgate.netmdpi.comnih.gov Its discovery dates back to 1858 when it was first synthesized by Heinrich Debus. mdpi.com Historically, the imidazole moiety was identified as a core component of essential biomolecules, including the amino acid histidine, which plays a crucial role in enzyme catalysis, and purines, the building blocks of nucleic acids. mdpi.comnih.gov This fundamental biological role has made the imidazole scaffold a focal point for the design and synthesis of novel bioactive compounds.

In contemporary research, imidazole derivatives are recognized for their broad spectrum of pharmacological activities. nih.govresearchgate.net These compounds have been developed as anticancer, anti-inflammatory, antifungal, antibacterial, antiviral, and antihypertensive agents. nih.govnih.govimp.kiev.ua The unique electronic characteristics of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide range of biological targets with high affinity. mdpi.comnih.gov This versatility has led to the development of numerous imidazole-containing drugs, underscoring the enduring significance of this scaffold in modern drug discovery. nih.gov

Overview of Functionalized Imidazoles as Molecular Probes and Leads

The functionalization of the imidazole core is a key strategy for developing molecular probes and lead compounds in chemical and biological research. The ability to introduce various substituents at different positions of the imidazole ring allows for the fine-tuning of its physicochemical and biological properties. N-alkylation and N-arylation are common methods used to modify the imidazole structure, leading to compounds with enhanced biological efficacy and improved drug-like characteristics. nih.govbiomedres.us

Functionalized imidazoles have been successfully employed as molecular probes for various applications. For instance, their inherent fluorescence properties can be modulated through substitution, leading to the development of sensors for detecting metal ions and other small molecules. Furthermore, the strategic placement of functional groups can transform a simple imidazole scaffold into a potent and selective inhibitor of specific enzymes or a ligand for particular receptors. nih.gov This adaptability makes functionalized imidazoles invaluable tools for elucidating biological pathways and identifying new therapeutic targets.

Contextualization of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- within Heterocyclic Compound Research

The compound 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- represents a specific example of a functionalized imidazole that is of interest in heterocyclic compound research. While specific studies on this particular molecule are not widely documented, its structural features suggest several potential avenues for investigation.

The core of the molecule is the 1H-imidazole ring, which, as previously discussed, is a well-established pharmacophore. The substitution at the N-1 position with a (2-(2-bromophenyl)heptyl) group introduces several key features:

The 2-Bromophenyl Group: The presence of a bromine atom on the phenyl ring provides a handle for further chemical modification through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the synthesis of a library of related compounds with diverse substituents, which is a common strategy in lead optimization.

The Heptyl Chain: The seven-carbon alkyl chain significantly increases the lipophilicity of the molecule. This property can have a profound impact on its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The length and branching of such alkyl chains are often optimized to balance solubility and membrane permeability.

Chirality: The carbon atom to which the imidazole and bromophenyl groups are attached is a chiral center. This means that the compound can exist as a pair of enantiomers, which may exhibit different biological activities and potencies. The stereoselective synthesis and evaluation of individual enantiomers would be a critical aspect of its research.

Given these structural characteristics, 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- can be considered a promising candidate for screening in various biological assays, particularly those targeting diseases where imidazole-based compounds have shown promise. Its synthesis would likely involve the N-alkylation of imidazole with a suitable 2-(2-bromophenyl)heptyl halide. The investigation of this and related compounds could contribute to the growing body of knowledge on the structure-activity relationships of functionalized imidazoles.

Data Tables

Table 1: Predicted Physicochemical Properties of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-

| Property | Predicted Value |

| Molecular Formula | C₁₆H₂₁BrN₂ |

| Molecular Weight | 321.26 g/mol |

| XLogP3 | 4.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 7 |

| Exact Mass | 320.09426 |

| Monoisotopic Mass | 320.09426 |

| Topological Polar Surface Area | 19.3 Ų |

| Heavy Atom Count | 19 |

| Formal Charge | 0 |

| Complexity | 289 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 1 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Note: These properties are computationally predicted and have not been experimentally verified.

Table 2: Examples of Biological Activities of Imidazole Derivatives

| Imidazole Derivative Class | Biological Activity | Reference |

| Substituted Benzimidazoles | Antimicrobial | eresearchco.com |

| Fused Imidazoles | Analgesic and Anti-inflammatory | nih.gov |

| N-Arylimidazoles | Anticancer, Antiviral, Anti-inflammatory | researchgate.net |

| 2-Substituted Imidazoles | Broad-spectrum (Anticancer, Antioxidant, etc.) | researchgate.net |

| General Imidazole Derivatives | Antibacterial, Anti-inflammatory, Antifungal | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

58830-87-8 |

|---|---|

Molecular Formula |

C16H21BrN2 |

Molecular Weight |

321.25 g/mol |

IUPAC Name |

1-[2-(2-bromophenyl)heptyl]imidazole |

InChI |

InChI=1S/C16H21BrN2/c1-2-3-4-7-14(12-19-11-10-18-13-19)15-8-5-6-9-16(15)17/h5-6,8-11,13-14H,2-4,7,12H2,1H3 |

InChI Key |

VQJIIQOKWSSBBY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CN1C=CN=C1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Advanced Structural Elucidation and Analytical Characterization of 1h Imidazole, 1 2 2 Bromophenyl Heptyl

Spectroscopic Methodologies for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the proton (¹H) and carbon (¹³C) skeletons of a molecule. For 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-, ¹H and ¹³C NMR spectra would provide definitive evidence for its proposed structure.

In a hypothetical ¹H NMR spectrum in a suitable solvent like CDCl₃, distinct signals corresponding to the aromatic protons of the 2-bromophenyl group, the protons of the imidazole (B134444) ring, and the aliphatic protons of the heptyl chain would be expected. The protons on the imidazole ring would likely appear as singlets in the downfield region. The protons of the 2-bromophenyl group would exhibit characteristic splitting patterns (e.g., doublets, triplets) in the aromatic region. The methine proton of the heptyl chain attached to the imidazole nitrogen would likely appear as a multiplet due to coupling with adjacent methylene (B1212753) protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the imidazole and 2-bromophenyl rings would resonate in the downfield region, while the aliphatic carbons of the heptyl chain would appear in the upfield region.

Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.65 | d | 1H | Ar-H |

| 7.58 | s | 1H | Imidazole-H |

| 7.35 | t | 1H | Ar-H |

| 7.20 | t | 1H | Ar-H |

| 7.10 | d | 1H | Ar-H |

| 7.05 | s | 1H | Imidazole-H |

| 6.90 | s | 1H | Imidazole-H |

| 4.20 | t | 2H | N-CH₂ |

| 1.85 | m | 2H | CH₂ |

| 1.30-1.20 | m | 8H | (CH₂)₄ |

Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 139.5 | Imidazole-C |

| 138.0 | Ar-C (C-Br) |

| 133.0 | Ar-CH |

| 129.0 | Imidazole-CH |

| 128.5 | Ar-CH |

| 127.8 | Ar-CH |

| 122.0 | Ar-C |

| 119.5 | Imidazole-CH |

| 50.5 | N-CH₂ |

| 31.8 | CH₂ |

| 29.2 | CH₂ |

| 29.0 | CH₂ |

| 26.5 | CH₂ |

| 22.6 | CH₂ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-, an HRMS analysis, likely using electrospray ionization (ESI), would be expected to yield a protonated molecule [M+H]⁺. The measured mass would be compared to the theoretical mass calculated for the molecular formula C₁₆H₂₁BrN₂. The high accuracy of HRMS allows for the unambiguous confirmation of the molecular formula, a crucial piece of data for structural confirmation. The isotopic pattern resulting from the presence of the bromine atom (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes) would also be a key diagnostic feature in the mass spectrum.

Hypothetical HRMS Data

| Ion | Theoretical m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ (with ⁷⁹Br) | 321.0964 | 321.0961 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, C=C and C=N stretching vibrations from the aromatic and imidazole rings, and C-N stretching vibrations. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for identifying chromophores. The 2-bromophenyl and imidazole moieties in 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- would act as chromophores, giving rise to characteristic absorption maxima in the UV region. The position and intensity of these absorptions would be consistent with the conjugated systems present in the molecule.

Hypothetical Spectroscopic Data

| Technique | Wavelength/Wavenumber | Assignment |

|---|---|---|

| IR | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |

| IR | ~2950-2850 cm⁻¹ | Aliphatic C-H stretch |

| IR | ~1600-1450 cm⁻¹ | Aromatic & Imidazole C=C, C=N stretch |

| IR | ~1250 cm⁻¹ | C-N stretch |

| IR | ~650 cm⁻¹ | C-Br stretch |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for verifying the purity of a synthesized compound and for separating any potential isomers. High-Performance Liquid Chromatography (HPLC) would be a suitable technique for assessing the purity of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid), would likely provide good separation and a sharp peak for the main compound. A purity level of >95%, as determined by the peak area percentage, is often a target for research compounds.

Furthermore, the chiral center at the carbon atom connecting the heptyl chain to the imidazole ring means that 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- can exist as a pair of enantiomers. Chiral HPLC would be necessary to separate these enantiomers. This would involve a specialized chiral stationary phase that can differentially interact with the two enantiomers, leading to their separation and allowing for the determination of the enantiomeric excess (ee) of a given sample.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

While spectroscopic and chromatographic techniques provide comprehensive structural and purity information, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in a molecule. By obtaining a suitable single crystal of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-, its diffraction pattern can be analyzed to generate a detailed model of its solid-state structure.

This analysis would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule, X-ray crystallography on a single crystal of one enantiomer (often achieved through chiral resolution or asymmetric synthesis) can determine its absolute configuration, definitively assigning it as either (R) or (S). This level of structural detail is invaluable for understanding the molecule's potential interactions with other chiral molecules, such as biological receptors.

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1515 |

Table of Compound Names

| Compound Name |

|---|

| 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- |

| Acetonitrile |

Molecular Interaction Studies and Mechanistic Insights of 1h Imidazole, 1 2 2 Bromophenyl Heptyl

Investigation of Molecular Recognition by Biological Macromolecules

The initial stages of characterizing a new compound involve investigating its ability to be recognized by and interact with biological targets like receptors and enzymes.

Determining the binding affinity of a ligand such as 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- to its receptor is a critical step. Various in vitro methodologies are employed to quantify this interaction. These techniques measure the strength of the non-covalent interactions between the ligand and its binding site on the macromolecule.

Commonly used methods include:

Radioligand Binding Assays: This classic method involves the use of a radioactively labeled ligand to measure its binding to a receptor. The assay can be performed in a saturation format to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax), or in a competitive format to determine the inhibitory constant (Ki) of an unlabeled ligand, such as 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. This method allows for the real-time monitoring of the association and dissociation of the ligand-receptor complex, providing kinetic data (ka and kd) from which the Kd can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a receptor. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS).

Fluorescence-Based Assays: These assays utilize changes in fluorescence properties upon ligand binding. This can be intrinsic protein fluorescence (e.g., tryptophan fluorescence quenching) or the use of fluorescently labeled ligands or displacement of a fluorescent probe.

A hypothetical representation of binding affinity data that could be generated for 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- against a panel of receptors is shown in Table 1.

| Receptor Target | Binding Affinity (Ki, nM) |

| Receptor A | 50 |

| Receptor B | 250 |

| Receptor C | >1000 |

This table is a hypothetical representation of potential research findings.

Should 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- be investigated as an enzyme inhibitor, detailed kinetic studies are necessary to elucidate its mechanism of inhibition. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

The primary mechanisms of reversible enzyme inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this case, the Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged.

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, affecting its catalytic activity but not substrate binding. Here, the Vmax decreases, while the Km remains the same.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

Lineweaver-Burk plots are often used to graphically distinguish between these inhibition mechanisms. For instance, in a study of novel bromophenol derivatives as inhibitors of carbonic anhydrase and acetylcholinesterase, Ki values were determined to quantify their inhibitory potency. nih.gov

An example of enzyme inhibition data for a series of imidazole-based cruzain inhibitors is presented in Table 2, showcasing how structure-activity relationships can be explored. nih.gov

| Compound | IC50 (µM) | pIC50 |

| Compound 1 | 120 | 4.00 |

| Compound 2 | 0.12 | 6.92 |

| Compound 3 | 25 | 4.60 |

This data is from a study on imidazole-based cruzain inhibitors and is used here as an illustrative example. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational techniques are invaluable for predicting and rationalizing the interactions of small molecules like 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- with their biological targets.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. researchgate.net This technique is instrumental in understanding the binding mode of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- and identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to its binding affinity. Docking studies can guide the optimization of lead compounds by suggesting modifications that could enhance binding. For example, docking studies on imidazole (B134444) derivatives have been used to understand their inhibition of enzymes like L-glutamine:D-fructose-6-phosphate amidotransferase. researchgate.net Similarly, docking has been employed to elucidate the binding modes of imidazole-2-thiones as topoisomerase II inhibitors. nih.gov

The results of a docking study are often visualized as a 3D model of the ligand-protein complex and can be summarized in a table of interacting residues and binding energies, as hypothetically shown for 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- in Table 3.

| Interacting Residue | Interaction Type | Distance (Å) |

| Tyr123 | Pi-Pi Stacking | 3.5 |

| Leu45 | Hydrophobic | 4.1 |

| Ser89 | Hydrogen Bond | 2.9 |

| Phe234 | Hydrophobic | 3.8 |

This table is a hypothetical representation of potential research findings.

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. For a compound series including 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-, descriptors such as hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) would be correlated with their biological activity (e.g., pIC50). Studies on imidazole-based cruzain inhibitors have successfully used QSAR to identify key structural properties for inhibition. nih.gov

The 3D conformation of a molecule is crucial for its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule in different environments, such as in solution and when bound to a receptor. For a flexible molecule like 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-, which contains a heptyl chain and rotatable bonds between the aromatic rings, multiple conformations are possible. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide experimental data on the conformation of the molecule. Computational methods, including molecular mechanics and quantum mechanics calculations, can be used to explore the potential energy surface and identify the most stable conformers. Understanding the bioactive conformation—the shape the molecule adopts when it binds to its target—is essential for structure-based drug design. For instance, the conformational preferences of substituted imidazoles have been shown to be critical for their biological activity. acs.org

Biophysical Techniques for Characterizing Ligand-Target Interactions

The initial stages of drug discovery heavily rely on the characterization of the interaction between a potential drug molecule (ligand) and its biological target. Biophysical techniques are indispensable in providing quantitative data on these interactions, offering insights into the thermodynamics and kinetics of binding.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand to a target molecule. This direct measurement of heat allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

In a hypothetical study involving 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-, ITC would be employed to understand the driving forces behind its binding to a putative protein target. For instance, the compound could be titrated against a solution containing the target protein, and the resulting heat changes would be meticulously recorded. A typical dataset would be presented in a table format, providing a comprehensive thermodynamic profile of the interaction.

Table 1: Hypothetical Thermodynamic Binding Parameters of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- with a Target Protein as Determined by ITC

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Dissociation Constant (Kd) | 5.2 | µM |

| Enthalpy Change (ΔH) | -15.8 | kcal/mol |

| Entropy Change (ΔS) | -12.5 | cal/mol·K |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the type of information that would be generated from an ITC experiment. The values are not based on actual experimental results for the specified compound.

The negative enthalpy change in this hypothetical scenario would suggest that the binding is an exothermic process, likely driven by the formation of favorable intermolecular interactions such as hydrogen bonds and van der Waals forces. The negative entropy change could indicate a decrease in the conformational freedom of the ligand and/or protein upon binding.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides valuable information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd). These kinetic parameters are crucial for understanding the dynamics of the ligand-target complex and can influence the duration of the biological effect.

In the context of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-, an SPR experiment would involve immobilizing the target protein on a sensor chip and then flowing a solution of the imidazole compound over the surface. The change in the refractive index at the sensor surface, caused by the binding of the compound, is measured over time.

Table 2: Hypothetical Kinetic and Affinity Data for the Interaction of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- with a Target Protein from SPR Analysis

| Parameter | Value | Unit |

| Association Rate Constant (ka) | 2.5 x 104 | M-1s-1 |

| Dissociation Rate Constant (kd) | 1.3 x 10-2 | s-1 |

| Dissociation Constant (KD) | 5.2 | µM |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimentally determined values for the specified compound.

The association rate constant (ka) reflects how quickly the compound binds to its target, while the dissociation rate constant (kd) indicates the stability of the resulting complex. The ratio of kd to ka provides the equilibrium dissociation constant (KD), which is a measure of binding affinity and should be consistent with the value obtained from ITC.

Cellular Permeability and Subcellular Localization Studies in Preclinical Cell Models

For a compound to exert a biological effect on an intracellular target, it must first cross the cell membrane. Therefore, assessing cellular permeability is a critical step in the preclinical evaluation of any potential drug candidate. Furthermore, understanding where a compound localizes within the cell can provide crucial clues about its mechanism of action and potential off-target effects.

Studies on the cellular permeability of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- would likely involve the use of in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using cell lines like Caco-2. These assays provide an indication of a compound's ability to passively diffuse across biological membranes.

Subcellular localization studies often employ fluorescence microscopy techniques. A fluorescently tagged version of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- or the use of specific fluorescent dyes that accumulate in different organelles would allow researchers to visualize the distribution of the compound within the cell.

Table 3: Hypothetical Cellular Permeability and Localization of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-

| Assay | Parameter | Result |

| PAMPA | Apparent Permeability (Papp) | 15.2 x 10-6 cm/s |

| Caco-2 Permeability | Efflux Ratio | 1.2 |

| Fluorescence Microscopy | Subcellular Localization | Predominantly in the cytoplasm and endoplasmic reticulum |

Note: This table contains hypothetical data for illustrative purposes. The results are not derived from actual experimental studies on the compound.

The hypothetical high apparent permeability and low efflux ratio would suggest that 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- has good potential for passive absorption and is not a significant substrate for efflux pumps, which can be a major mechanism of drug resistance. The visualized localization in the cytoplasm and endoplasmic reticulum would guide further investigations into its potential intracellular targets and mechanisms of action.

Structure Driven Design and Development of 1h Imidazole, 1 2 2 Bromophenyl Heptyl Analogues

Rational Design Strategies for Modulating Molecular Recognition and Interaction Potency

The rational design of analogues of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- is centered on enhancing its affinity and selectivity for a specific biological target. This process is guided by an understanding of the molecular interactions that govern the binding of the parent compound. Key strategies include the modification of the scaffold to optimize intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

The imidazole (B134444) ring, with its unique electronic and amphoteric nature, is a critical pharmacophore that can participate in various non-covalent interactions. researchgate.net It can act as both a hydrogen bond donor and acceptor, and its electron-rich character facilitates binding with a variety of enzymes and receptors. nih.gov Design strategies often involve the introduction of substituents onto the imidazole core to fine-tune its electronic properties and steric profile, thereby modulating its binding affinity.

Furthermore, computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, play a pivotal role in the rational design process. jmpas.comnih.gov By correlating the structural features of a series of analogues with their biological activity, QSAR models can predict the potency of novel compounds and guide the selection of substituents likely to improve molecular recognition and interaction potency. jmpas.comnih.gov

Impact of Substitutions on the Imidazole Core and Bromophenyl Group on Intermolecular Forces

Substitutions on both the imidazole core and the bromophenyl group of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- have a profound impact on the intermolecular forces that dictate its binding to a biological target.

Bromophenyl Group Modifications: The bromophenyl moiety is a key structural feature that can be systematically modified to probe its role in molecular recognition. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that has gained increasing recognition in drug design. The position and nature of substituents on the phenyl ring can influence the strength of these interactions.

Bioisosteric replacement is a common strategy employed to modify the bromophenyl group. nih.gov This involves replacing the bromine atom with other functional groups that have similar physicochemical properties. pharmacyjournal.net Such replacements can be used to enhance binding affinity, improve metabolic stability, or reduce potential toxicity. pharmacyjournal.net For example, replacing bromine with a trifluoromethyl group or other halogen atoms can alter the electronic distribution and lipophilicity of the phenyl ring, thereby affecting its interaction with the target.

The following table illustrates hypothetical bioisosteric replacements for the bromo substituent and their potential impact on intermolecular forces.

| Original Substituent | Bioisosteric Replacement | Potential Impact on Intermolecular Forces |

| Bromo (-Br) | Chloro (-Cl) | Similar size, slightly more electronegative, may alter halogen bonding strength. |

| Bromo (-Br) | Fluoro (-F) | Smaller size, more electronegative, can form stronger hydrogen bonds and alter electronic properties. |

| Bromo (-Br) | Trifluoromethyl (-CF3) | Electron-withdrawing, increases lipophilicity, can participate in dipole-dipole interactions. |

| Bromo (-Br) | Cyano (-CN) | Linear and polar, can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. |

This table is for illustrative purposes and the actual impact would depend on the specific biological target.

Exploration of Different Chain Lengths and Branching Patterns within the Heptyl Moiety on Conformation and Binding

Chain Length: The length of the alkyl chain influences the lipophilicity of the molecule, which in turn affects its membrane permeability and interaction with hydrophobic pockets of a target protein. Studies on N-alkylimidazole derivatives have shown that increasing the chain length can lead to an increase in biological activity up to a certain point, after which further elongation may lead to a decrease in potency due to steric hindrance or unfavorable conformational changes.

Branching Patterns: The introduction of branching within the heptyl moiety can have a dramatic effect on the molecule's conformation. Branching can restrict the rotational freedom of the alkyl chain, leading to a more rigid conformation that may be more or less favorable for binding, depending on the shape of the target's binding site. For instance, a branched chain may provide a better fit into a specific hydrophobic sub-pocket, leading to enhanced binding affinity. Computational conformational analysis can be employed to predict the preferred conformations of different branched analogues and guide their synthesis.

The table below presents a hypothetical exploration of how modifications to the heptyl chain could influence the molecule's properties.

| Heptyl Moiety Modification | Predicted Conformational Effect | Potential Impact on Binding |

| n-Heptyl (Linear) | High flexibility | Can adopt multiple conformations to fit various binding pockets. |

| iso-Heptyl (Branched) | Reduced flexibility, more defined shape | May provide a better fit for specific hydrophobic pockets. |

| neo-Heptyl (Highly Branched) | Highly restricted conformation | Could lead to either enhanced or diminished binding depending on the target's shape. |

| Cycloheptyl | Rigid cyclic structure | Significantly alters the overall shape and may introduce new interactions. |

This table is for illustrative purposes and the actual effects would be target-dependent.

Stereochemical Considerations in Analogue Design and Their Influence on Chiral Recognition

The carbon atom connecting the bromophenyl group and the heptyl chain to the imidazole nitrogen is a chiral center. This means that 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- exists as a pair of enantiomers, which are non-superimposable mirror images of each other. researchgate.net The stereochemistry at this center is a critical factor in the design of analogues, as enantiomers can exhibit significantly different biological activities, a phenomenon known as chiral recognition.

The differential activity of enantiomers arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which are themselves chiral. researchgate.net One enantiomer may bind with high affinity to the target, while the other may bind with lower affinity or not at all. In some cases, one enantiomer may be an agonist while the other is an antagonist.

Therefore, a key aspect of analogue design is the synthesis and evaluation of individual enantiomers to determine which one possesses the desired pharmacological profile. Chiral chromatography techniques are often employed to separate the enantiomers of a racemic mixture, allowing for their individual biological characterization.

The design of stereochemically pure analogues allows for a more precise understanding of the structure-activity relationship and can lead to the development of more potent and selective drugs with fewer side effects.

The following table outlines the importance of stereochemistry in drug design.

| Stereochemical Aspect | Importance in Analogue Design |

| Presence of a Chiral Center | Leads to the existence of enantiomers with potentially different biological activities. |

| Enantiomeric Resolution | Separation of enantiomers is crucial to identify the more active and less toxic isomer. |

| Chiral Recognition by Target | The three-dimensional structure of the biological target dictates the differential binding of enantiomers. |

| Development of Enantiopure Drugs | Can lead to improved therapeutic index and reduced side effects. |

Preclinical Investigative Paradigms for Imidazole Derivatives with Structural Features of 1h Imidazole, 1 2 2 Bromophenyl Heptyl

In Vitro Assay Development for Comprehensive Mechanistic Evaluation in Model Systems

In vitro assays are foundational in preclinical research, providing initial insights into a compound's biological activity, mechanism of action, and potential therapeutic utility. These assays are conducted in a controlled environment outside of a living organism, utilizing isolated proteins, cells, or tissues.

Cell-Free Biochemical Assay Systems for Target Engagement Assessment

To understand how a compound like 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- interacts with its molecular target, cell-free biochemical assays are indispensable. These assays isolate the target protein from other cellular components, allowing for a direct measure of binding affinity and inhibitory activity.

Target engagement assays are designed to confirm that a compound binds to its intended target. youtube.com For imidazole (B134444) derivatives, which are known to interact with a variety of enzymes and receptors, a panel of biochemical assays would be relevant. nih.gov For instance, if the compound is designed as a kinase inhibitor, enzymatic assays would be performed using purified kinase domains to determine the IC50 value, a measure of the compound's potency. nih.gov

Key Biochemical Assay Formats:

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the inhibition of a target enzyme.

Fluorescence Polarization (FP): To measure the binding affinity of the compound to its target protein.

Surface Plasmon Resonance (SPR): Provides real-time data on the kinetics of binding and dissociation. bioascent.com

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters.

These assays are often conducted in a high-throughput screening (HTS) format to test a large number of compounds efficiently. The data generated helps in establishing a structure-activity relationship (SAR), guiding the optimization of the lead compound. nih.gov

Cellular Models for Pathway Modulation and Phenotypic Screening

For an imidazole derivative, a variety of cell lines would be employed depending on the therapeutic target. For example, if anticancer activity is being investigated, a panel of cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia) would be used. nih.govnih.govnih.gov The cytotoxic potential would be evaluated using assays like the MTT assay, which measures cell viability. nih.gov

Phenotypic Screening Approaches:

High-Content Imaging (HCI): This powerful technique uses automated microscopy and image analysis to quantify multiple phenotypic changes in cells simultaneously, such as alterations in cell morphology, proliferation, and the localization of specific proteins. youtube.com

Cell Migration Assays: To assess the effect of the compound on cell motility, which is relevant for cancer metastasis. researchgate.net

Apoptosis Assays: To determine if the compound induces programmed cell death, a desirable trait for anticancer agents. nih.gov

Reporter Gene Assays: To monitor the activity of specific signaling pathways that might be modulated by the compound.

The use of organoid models, which are three-dimensional cell cultures that mimic the structure and function of an organ, is an emerging trend in phenotypic screening, offering even greater physiological relevance. nih.gov

Pharmacokinetic and Drug Metabolism Studies in Preclinical In Vitro and In Vivo Systems

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding the ADME properties of a compound is critical for its development as a drug. youtube.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling Methodologies

In vitro ADME assays are used early in the drug discovery process to predict the in vivo pharmacokinetic behavior of a compound. These assays help to identify potential liabilities, such as poor absorption or rapid metabolism, that could hinder a compound's effectiveness. youtube.com

Common In Vitro ADME Assays:

| ADME Parameter | In Vitro Assay | Description |

| Absorption | Caco-2 Permeability Assay | Uses a human colon adenocarcinoma cell line to model the intestinal barrier and predict oral absorption. |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | An artificial membrane is used to assess passive diffusion. youtube.com | |

| Distribution | Plasma Protein Binding Assay | Determines the extent to which a compound binds to plasma proteins, which affects its availability to reach the target tissue. |

| Metabolism | Microsomal Stability Assay | Incubates the compound with liver microsomes to assess its metabolic stability by cytochrome P450 (CYP) enzymes. mdpi.com |

| CYP Inhibition Assay | Evaluates the potential of the compound to inhibit major CYP enzymes, which could lead to drug-drug interactions. | |

| Excretion | Transporter Interaction Assays | Investigates whether the compound is a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp). |

In silico models are also widely used to predict ADME properties based on the chemical structure of the compound, providing a rapid and cost-effective screening tool. nih.govnih.gov

Identification and Characterization of Metabolites Formed from the Compound

Metabolism is the process by which the body chemically modifies a drug, often leading to its inactivation and excretion. Identifying the metabolites of a compound is crucial for understanding its clearance mechanism and for assessing the potential for the formation of active or toxic metabolites.

The primary site of drug metabolism is the liver, and in vitro studies using human liver microsomes or hepatocytes are the standard approach for metabolite identification. mdpi.com Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are used to separate and identify the metabolites. wiley.com For imidazole-containing compounds, common metabolic pathways include oxidation of the imidazole ring and N-dealkylation. mdpi.com The presence of a bromine atom in the structure of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- might also influence its metabolic profile.

Advanced In Vivo Research Models for Investigating Systemic Molecular Interactions

In vivo studies in animal models are essential to evaluate the efficacy and safety of a drug candidate in a whole living organism. These models allow for the investigation of complex systemic interactions that cannot be fully replicated in in vitro systems.

The choice of the animal model depends on the therapeutic indication. For example, in cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of a compound. nih.gov For inflammatory conditions, models like carrageenan-induced paw edema in rats are employed. nih.gov

Advanced In Vivo Models and Techniques:

Transgenic Mouse Models: These models are genetically engineered to mimic human diseases, such as Alzheimer's disease models, providing a more accurate platform for testing therapeutic interventions. nih.gov

Patient-Derived Xenografts (PDX): In this model, a patient's tumor tissue is directly implanted into mice, which is believed to better predict clinical outcomes.

In Vivo Imaging: Techniques like bioluminescence imaging and positron emission tomography (PET) allow for the non-invasive monitoring of disease progression and drug response in living animals.

These advanced models, combined with detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, provide a comprehensive understanding of a compound's behavior in vivo and are critical for its progression into clinical trials.

Emerging Research Frontiers and Future Perspectives for 1h Imidazole, 1 2 2 Bromophenyl Heptyl and Its Derivatives

Exploration of Novel Biological Targets and Mechanistic Pathways for Imidazole (B134444) Scaffolds

The imidazole core is a versatile pharmacophore found in a wide array of bioactive compounds, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory. nih.govmdpi.com The future for derivatives like 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- lies in the exploration of novel biological targets and a deeper understanding of their mechanisms of action.

Research into imidazole-based compounds has identified several key mechanisms of action, including the inhibition of enzymes like topoisomerase II, protein kinases, and cyclooxygenase-2 (COX-2). nih.govresearchgate.net For instance, certain imidazole derivatives have shown potent anticancer activity by targeting microtubule polymerization, a critical process in cell division. nih.gov Others have demonstrated the ability to inhibit kinases such as VEGFR-2 and EGFR, which are crucial for tumor growth and survival. nih.gov The presence of a bromophenyl group in 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- suggests potential for specific interactions within protein binding sites, a feature that could be exploited for targeted therapies.

Future research will likely focus on identifying new protein targets for this class of compounds. The structural features of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-, particularly the heptyl chain, may confer specific lipophilicity that could favor its interaction with novel or less-explored biological targets. For example, some studies have shown that increasing the length of an alkyl chain in imidazole-based compounds can lead to increased cytotoxicity against cancer cell lines. nih.gov

Table 1: Potential Biological Targets for Imidazole Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | VEGFR-2, EGFR, Aurora Kinase, FAK | Cancer |

| Enzymes | Topoisomerase II, COX-2, DNA Gyrase B | Cancer, Inflammation, Bacterial Infections |

| Receptors | Adrenergic Receptors | Cardiovascular Diseases |

| Other Proteins | Microtubules, p53-MDM2 | Cancer |

Integration with Advanced Drug Delivery Systems Research for Targeted Molecular Action

A significant frontier in medicinal chemistry is the integration of active pharmaceutical ingredients with advanced drug delivery systems to enhance efficacy and minimize side effects. For a compound like 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-, with its potential for potent biological activity, targeted delivery would be paramount.

Nanocarriers, such as liposomes, nanoparticles, and micelles, represent a promising avenue for the targeted delivery of imidazole-based drugs. nih.gov These systems can improve the solubility of poorly water-soluble compounds, protect them from degradation, and facilitate their accumulation at the site of action, such as a tumor. The development of imidazole-containing supramolecular complexes is also a growing area of interest, as these can exhibit enhanced activity and better safety profiles. nih.gov

The physicochemical properties of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-, including its expected lipophilicity, would need to be carefully considered in the design of a suitable drug delivery system. For example, its hydrophobic nature might make it a good candidate for encapsulation within the lipid bilayer of liposomes or the core of polymeric micelles. Future research would involve formulating this compound into various nanocarriers and evaluating their in vitro and in vivo performance.

Application of Chemoinformatics and Big Data Approaches in Imidazole Research and Discovery

The fields of chemoinformatics and big data are revolutionizing drug discovery by enabling the rapid analysis of vast chemical and biological datasets. mdpi.comresearchgate.net For imidazole research, these approaches can accelerate the identification of new lead compounds, predict their biological activities, and optimize their properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a key tool in chemoinformatics. nih.gov By building mathematical models that correlate the structural features of imidazole derivatives with their biological activities, researchers can predict the potency of novel, unsynthesized compounds like 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-. nih.gov This can help prioritize synthetic efforts and focus on the most promising candidates. Molecular docking simulations can further elucidate how these compounds bind to their biological targets, providing insights into the key interactions that drive their activity. nih.govnih.gov

Big data approaches, including the analysis of large compound libraries and high-throughput screening data, can help to identify new therapeutic applications for existing imidazole scaffolds. researchgate.net By mining these datasets, it may be possible to uncover unexpected activities for compounds structurally related to 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-, opening up new avenues for research and development.

Interdisciplinary Research Collaborations for Comprehensive Elucidation of Molecular Function

The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. The comprehensive elucidation of the molecular function of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- and its derivatives will require a concerted effort from chemists, biologists, pharmacologists, and computational scientists.

Synthetic chemists will be crucial for developing efficient methods to synthesize this compound and its analogs, creating a library of related molecules for structure-activity relationship studies. mdpi.comdergipark.org.tr Biologists and pharmacologists will then be needed to evaluate the biological activity of these compounds in a range of in vitro and in vivo models, identifying their therapeutic potential and elucidating their mechanisms of action. frontiersin.orgnih.gov Computational chemists and bioinformaticians will play a vital role in guiding this research through predictive modeling and data analysis. mdpi.comnih.gov

Furthermore, collaborations with material scientists and engineers will be essential for the development of advanced drug delivery systems. acs.org By working together, these interdisciplinary teams can accelerate the translation of promising imidazole-based compounds from the laboratory to the clinic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.